5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a triazole ring substituted with a 4-methylbenzyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylamine with a suitable triazole precursor under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with different functional groups.
Scientific Research Applications
5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the 4-methylbenzyl group.
5-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine: A similar compound with a chlorine substituent instead of a methyl group.
5-(4-Methoxybenzyl)-4H-1,2,4-triazol-3-amine: A compound with a methoxy group, which can influence its chemical properties and biological activities.
Uniqueness
The presence of the 4-methylbenzyl group in 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This can lead to increased biological activity and specificity compared to similar compounds without this substituent.
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXTXOZCSOWIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401357 | |
Record name | 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-85-0 | |
Record name | 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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